N,N'-Hexane-1,6-diylbis(4-hydroxybutyramide)
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Overview
Description
N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxybutyramide groups connected by a hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) typically involves the reaction of hexane-1,6-diamine with 4-hydroxybutyric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, efficient catalysts, and advanced purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the amide groups results in primary or secondary amines.
Scientific Research Applications
N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can influence various biological pathways and processes, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N,N’-Hexane-1,6-diylbis(4-methylbenzenesulfonamide): Similar structure but with sulfonamide groups instead of hydroxybutyramide.
N,N’-Hexane-1,6-diylbis(4-aminobutyramide): Contains amino groups instead of hydroxy groups.
Uniqueness
N,N’-Hexane-1,6-diylbis(4-hydroxybutyramide) is unique due to the presence of hydroxybutyramide groups, which provide specific chemical and biological properties. These groups allow for unique interactions and reactions that are not possible with similar compounds.
Properties
CAS No. |
94474-32-5 |
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Molecular Formula |
C14H28N2O4 |
Molecular Weight |
288.38 g/mol |
IUPAC Name |
4-hydroxy-N-[6-(4-hydroxybutanoylamino)hexyl]butanamide |
InChI |
InChI=1S/C14H28N2O4/c17-11-5-7-13(19)15-9-3-1-2-4-10-16-14(20)8-6-12-18/h17-18H,1-12H2,(H,15,19)(H,16,20) |
InChI Key |
FCHCCQQVUZBSIR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNC(=O)CCCO)CCNC(=O)CCCO |
Origin of Product |
United States |
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